molecular formula C17H20BNO4 B13984629 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid CAS No. 330794-32-6

3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid

Cat. No.: B13984629
CAS No.: 330794-32-6
M. Wt: 313.2 g/mol
InChI Key: PBXIYDYQABMHPS-UHFFFAOYSA-N
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Description

3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Derivative: This can be achieved through the reaction of phenylboronic acid with appropriate substituents under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halides or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity

Properties

CAS No.

330794-32-6

Molecular Formula

C17H20BNO4

Molecular Weight

313.2 g/mol

IUPAC Name

[3-methoxy-4-[methyl(3-phenylpropanoyl)amino]phenyl]boronic acid

InChI

InChI=1S/C17H20BNO4/c1-19(17(20)11-8-13-6-4-3-5-7-13)15-10-9-14(18(21)22)12-16(15)23-2/h3-7,9-10,12,21-22H,8,11H2,1-2H3

InChI Key

PBXIYDYQABMHPS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)N(C)C(=O)CCC2=CC=CC=C2)OC)(O)O

Origin of Product

United States

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